
2,2-Difluoro-1-phenylethenyl diethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-1-phenylethenyl diethyl phosphate is an organophosphorus compound with the molecular formula C₁₂H₁₇F₂O₄P It is characterized by the presence of a difluoro-substituted phenylethenyl group attached to a diethyl phosphate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-phenylethenyl diethyl phosphate typically involves the reaction of 2,2-difluoro-1-phenylethenyl alcohol with diethyl phosphorochloridate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridate. The general reaction scheme is as follows:
2,2-Difluoro-1-phenylethenyl alcohol+Diethyl phosphorochloridate→2,2-Difluoro-1-phenylethenyl diethyl phosphate+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-1-phenylethenyl diethyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of difluoro-phenylethyl derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the formation of different organophosphorus compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Difluoro-phenylethyl derivatives.
Substitution: Various organophosphorus compounds depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-Difluoro-1-phenylethenyl diethyl phosphate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-1-phenylethenyl diethyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The difluoro-phenylethenyl group can interact with active sites of enzymes, potentially inhibiting their activity. The phosphate group can also participate in phosphorylation reactions, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Difluoro-1,1-diphenylethyl diethyl phosphate: Similar structure but with an additional phenyl group.
2,2-Difluoro-1-phenylethyl diethyl phosphate: Similar structure but without the ethenyl group.
Uniqueness
2,2-Difluoro-1-phenylethenyl diethyl phosphate is unique due to the presence of both the difluoro-phenylethenyl and diethyl phosphate groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
89264-19-7 |
|---|---|
Formule moléculaire |
C12H15F2O4P |
Poids moléculaire |
292.21 g/mol |
Nom IUPAC |
(2,2-difluoro-1-phenylethenyl) diethyl phosphate |
InChI |
InChI=1S/C12H15F2O4P/c1-3-16-19(15,17-4-2)18-11(12(13)14)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |
Clé InChI |
FVSURLPCMLMIMY-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(OCC)OC(=C(F)F)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


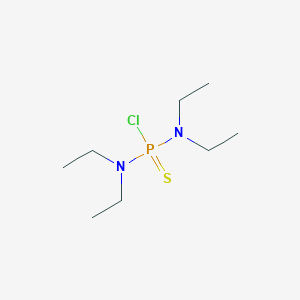
![1,1,3,3,6,6,10,10-Octamethyl-8,11-dithiadispiro[3.0.5~5~.1~4~]undecane](/img/structure/B14138197.png)
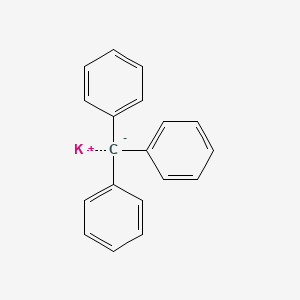

![1-{[2-Chloro-2-(4-methoxyphenyl)ethyl]sulfanyl}-4-methoxybenzene](/img/structure/B14138208.png)
![Tert-butyl 4-[4-(dimethylamino)phenyl]piperidine-1-carboxylate](/img/structure/B14138213.png)

![N-methyl-2-[(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B14138230.png)

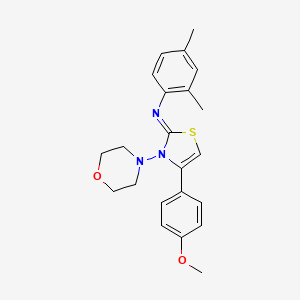
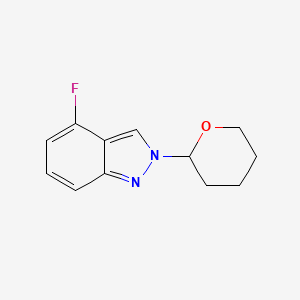
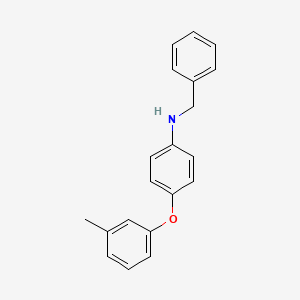
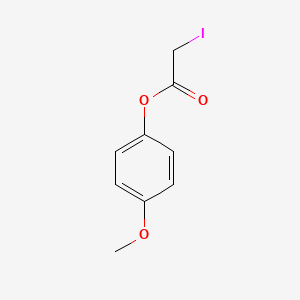
![Triethyl{[6-(propan-2-yl)bicyclo[4.1.0]hept-3-en-3-yl]oxy}silane](/img/structure/B14138253.png)
